molecular formula C12H25N3O2 B13903732 (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide

(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide

Cat. No.: B13903732
M. Wt: 243.35 g/mol
InChI Key: LKHLJXKGKJHMQM-SNVBAGLBSA-N
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Description

(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a morpholine ring, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-3,3-dimethylbutanoic acid and 2-(morpholin-4-yl)ethylamine.

    Coupling Reaction: The carboxylic acid group of 2-amino-3,3-dimethylbutanoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-(morpholin-4-yl)ethylamine to form the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide bond can be reduced to form the corresponding amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3,3-dimethylbutanamide: Lacks the morpholine ring, making it less complex.

    N-(2-morpholin-4-ylethyl)butanamide:

Uniqueness

(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide is unique due to the combination of its amino group, morpholine ring, and butanamide backbone. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H25N3O2

Molecular Weight

243.35 g/mol

IUPAC Name

(2S)-2-amino-3,3-dimethyl-N-(2-morpholin-4-ylethyl)butanamide

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)10(13)11(16)14-4-5-15-6-8-17-9-7-15/h10H,4-9,13H2,1-3H3,(H,14,16)/t10-/m1/s1

InChI Key

LKHLJXKGKJHMQM-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NCCN1CCOCC1)N

Canonical SMILES

CC(C)(C)C(C(=O)NCCN1CCOCC1)N

Origin of Product

United States

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